molecular formula C16H14Br2Cl2N2Ni B6298094 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-02-4

2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide

Cat. No.: B6298094
CAS No.: 561327-02-4
M. Wt: 523.7 g/mol
InChI Key: ZXPNBCKKOSAKNC-UHFFFAOYSA-L
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Description

2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide is a coordination compound that features a nickel(II) center coordinated by two imino groups derived from 3-chlorophenylamine and butane

Preparation Methods

The synthesis of 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with 3-chlorophenylamine and butane in the presence of a suitable solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species or to break down the coordination complex.

    Substitution: The imino groups can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Biology: The compound has shown promise in preclinical studies for its potential anticancer properties, inhibiting tumor growth and enhancing the efficacy of existing anticancer drugs.

    Medicine: Ongoing research is evaluating its safety and efficacy in drug development.

    Industry: Its catalytic properties make it valuable in industrial processes, including the production of polymers and other materials.

Mechanism of Action

The mechanism by which 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide exerts its effects involves coordination to molecular targets, such as enzymes or receptors, through its nickel(II) center. The imino groups facilitate binding to these targets, leading to changes in their activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways relevant to cancer cell growth and survival.

Comparison with Similar Compounds

Similar compounds to 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide include:

    2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide: This compound has a similar structure but with 2-chlorophenyl groups instead of 3-chlorophenyl groups.

    Nickel(II) complexes with mono(imino)pyrrole ligands: These complexes have different ligands but share the nickel(II) center and imino coordination.

The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-N,3-N-bis(3-chlorophenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2.2BrH.Ni/c1-11(19-15-7-3-5-13(17)9-15)12(2)20-16-8-4-6-14(18)10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPNBCKKOSAKNC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC(=CC=C1)Cl)C(=NC2=CC(=CC=C2)Cl)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333967
Record name 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561327-02-4
Record name 2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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